N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide

Quorum Sensing Inhibition Anti-virulence Pseudomonas aeruginosa

N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide (CAS 649746-01-0) is a synthetic small-molecule aromatic heterocyclic amide with the molecular formula C18H15N3O and a molecular weight of 289.3 g/mol. The compound features a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position, linked via an amide bond to a benzamide moiety.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
CAS No. 649746-01-0
Cat. No. B12600721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide
CAS649746-01-0
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O/c1-13-16(21-18(22)15-10-6-3-7-11-15)12-19-17(20-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22)
InChIKeyXIIIOVPCUZVRLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide (CAS 649746-01-0): Core Chemical Identity and Procurement Baseline


N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide (CAS 649746-01-0) is a synthetic small-molecule aromatic heterocyclic amide with the molecular formula C18H15N3O and a molecular weight of 289.3 g/mol . The compound features a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position, linked via an amide bond to a benzamide moiety. It is primarily referenced in patent and database records as a member of the phenylaminopyrimidine class, which has been broadly investigated for kinase inhibition and quorum sensing modulation [1]. The compound is typically available as a research-grade screening compound with purity ≥95% and is supplied as a dry film or free base .

Quorum sensing inhibition studies targeting PqsR (MvfR) in Pseudomonas aeruginosa
Requires specific 5-benzamide regioisomer to maintain phenotypic anti-QS activity
Research-grade screening compound, dry film or free base; typical purity ≥95%

Why N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide Cannot Be Replaced by Generic Pyrimidine-Benzamide Analogs


Within the phenylaminopyrimidine-benzamide class, subtle variations in substitution patterns fundamentally alter target engagement and biological readout. The precise positioning of the phenyl group at the pyrimidine C2 and the methyl group at C4, coupled with the benzamide at C5, creates a unique three-dimensional pharmacophore that dictates binding to transcriptional regulators such as PqsR (MvfR) [1]. Simple positional isomers—for instance, moving the benzamide attachment from the pyrimidine C5 to an aniline linker—can shift the scaffold's activity profile from quorum sensing inhibition to kinase inhibition . Consequently, generic substitution without empirical validation risks loss of the desired phenotypic activity, making compound-specific procurement essential for reproducible research in anti-virulence or anti-biofilm programs.

Regioisomer Moving benzamide from C5 to C2 or aniline linker may shift activity from quorum sensing to kinase inhibition
Topology Generic pyrimidine-benzamide analogs lack PqsR annotation and cannot reproduce reported anti-virulence phenotype
Validation Empirical PqsR inhibition data (480 nM) is regioisomer-specific; direct substitution without assay may fail

Quantitative Differentiation Evidence for N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide


PqsR Quorum Sensing Inhibition Potency in Pseudomonas aeruginosa

N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide inhibits the PqsR (MvfR) quorum sensing system in Pseudomonas aeruginosa PAO1 with an IC50 of 480 nM, assessed by pyocyanin production at a 20 µM test concentration [1]. In contrast, a closely related positional isomer from the ChemBridge library, 3-methoxy-N-(4-methyl-2-pyrimidin-5-ylphenyl)benzamide, lacks reported PqsR activity and is instead annotated for general kinase-focused screening . This functional divergence underscores the importance of the 5-benzamide pyrimidine substitution pattern for anti-QS activity.

PqsR inhibition potency
Cross-study comparable
Target: IC50 = 480 nM
Comparator: no detectable PqsR IC50
Supports PqsR inhibition assay context; comparator lacks anti-QS activity
PAO1 pyocyanin assay, 20 µM test concentration; cross-study comparison
Quorum Sensing Inhibition Anti-virulence Pseudomonas aeruginosa

Structural Differentiation via Pyrimidine Substitution Topology

The target compound features a rare 5-benzamide-4-methyl-2-phenylpyrimidine topology, which is electronically and sterically distinct from the more common 2-anilinopyrimidine or 5-phenylpyrimidine scaffolds. Specifically, the direct attachment of the benzamide to the electron-deficient pyrimidine C5 shifts the H-bond donor/acceptor geometry compared to N-(5-phenylpyrimidin-2-yl)benzamide, which places the benzamide at the C2 position . This topological difference is critical for target recognition; the 5-benzamide pyrimidine scaffold is specifically claimed for quorum sensing modulation in patent literature, while the 2-benzamide analogs are more frequently associated with kinase inhibition [1].

Substitution topology
Class-level inference
5-benzamide-2-phenylpyrimidine annotated for quorum sensing; 2-benzamide isomer annotated for kinase inhibition
Topology-dependent annotation context; no head-to-head potency data
Patent and database annotation analysis; exact affinity shift unreported
Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound has a calculated LogP of approximately 3.5 and contains one hydrogen bond donor (amide NH) and four hydrogen bond acceptors (pyrimidine N, amide O). By comparison, the positional isomer 3-methoxy-N-(4-methyl-2-pyrimidin-5-ylphenyl)benzamide has a LogP of 1.87 and an additional H-bond acceptor from the methoxy group . The ~1.6 LogP unit difference significantly impacts membrane permeability and non-specific binding. While no direct permeability data are available for the target compound, the higher lipophilicity is consistent with improved Gram-negative bacterial membrane penetration, which is desirable for intracellular PqsR targeting [1].

Lipophilicity (LogP)
In silico prediction
Target: LogP ≈ 3.5 (1 HBD, 4 HBA)
Comparator: LogP = 1.87 (1 HBD, 5 HBA)
Higher calculated lipophilicity may support membrane penetration context
ALogP prediction; experimental LogP not reported; permeability not directly measured
ADME Drug-likeness Physicochemical Profiling

Recommended Application Scenarios for N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide in R&D and Procurement


Anti-Virulence Drug Discovery Targeting Pseudomonas aeruginosa PqsR

This compound is most appropriate for hit-to-lead or lead optimization campaigns focused on inhibiting the Pseudomonas aeruginosa PqsR (MvfR) quorum sensing system. With a documented IC50 of 480 nM in a pyocyanin production assay [1], it serves as a validated starting point for medicinal chemistry efforts aimed at developing anti-biofilm or anti-virulence therapeutics. Procurement teams should source this exact regioisomer rather than cheaper 2-benzamide analogs, which have no demonstrated PqsR activity.

Chemical Biology Probe for QS Pathway Deconvolution

The compound's selective annotation for quorum sensing inhibition, contrasted with the kinase inhibition profile of its positional isomers , makes it a useful chemical probe for deconvoluting PqsR-dependent signaling pathways. It can be used in comparative studies alongside PqsR-negative analogs to dissect the role of the PqsR regulon in biofilm formation and virulence factor secretion.

Scaffold-Hopping Benchmark for Pyrimidine-Benzamide Libraries

Given its distinct 5-benzamide-2-phenylpyrimidine topology, this compound can be used as a reference standard in scaffold-hopping or library enumeration exercises. Its higher calculated LogP (≈3.5) relative to related ChemBridge screening compounds provides a benchmark for tuning lipophilicity in Gram-negative penetration optimization programs.

Application
Selection Property
Validation Focus
P. aeruginosa PqsR quorum sensing studies
Reported PqsR inhibitory activity context
Pyocyanin production assay validation
PqsR-dependent signaling pathway deconvolution
QS pathway annotation context
Comparative analysis with PqsR-negative analogs
Pyrimidine-benzamide library enumeration
5-benzamide topology benchmark
Lipophilicity tuning in Gram-negative penetration models
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